2-Chloro-N,2-diphenylethen-1-imine

Description

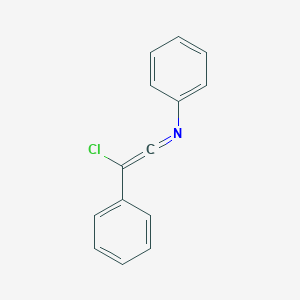

2-Chloro-N,2-diphenylethen-1-imine is a chlorinated imine derivative characterized by a central ethenimine backbone (C=N) substituted with two phenyl groups and a chlorine atom. Structurally, it can be represented as Cl–C(Ph)=N–Ph, where the chlorine is attached to the ethen carbon adjacent to the imine group.

Properties

CAS No. |

79870-04-5 |

|---|---|

Molecular Formula |

C14H10ClN |

Molecular Weight |

227.69 g/mol |

InChI |

InChI=1S/C14H10ClN/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H |

InChI Key |

YAJGTSHOFFAROD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=C=NC2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,2-diphenylethen-1-imine typically involves the reaction of benzophenone imine with a chlorinating agent. One common method is the reaction of benzophenone imine with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows: [ \text{Ph}_2C=NH + \text{SOCl}_2 \rightarrow \text{Ph}_2C=NCl + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,2-diphenylethen-1-imine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The imine group can be reduced to an amine using reducing agents like sodium borohydride (NaBH₄).

Oxidation Reactions: The compound can undergo oxidation to form corresponding oximes or nitriles.

Common Reagents and Conditions

Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in the presence of a base.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Major Products Formed

Substitution: Formation of N-substituted imines or thioimines.

Reduction: Formation of 2-chloro-N,2-diphenylethylamine.

Oxidation: Formation of oximes or nitriles.

Scientific Research Applications

2-Chloro-N,2-diphenylethen-1-imine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N,2-diphenylethen-1-imine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structural features allow it to interact with cellular membranes and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

The following analysis compares 2-Chloro-N,2-diphenylethen-1-imine with structurally or functionally analogous compounds identified in the evidence, focusing on substituent effects, functional groups, and applications.

Structural Analogues: Chloroacetamides and Chloroethylamines

Key Compounds:

Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Structure : Chloroacetamide with methoxymethyl and diethylphenyl substituents.

- Functional Group : Amide (CONH).

- Applications : Herbicide, widely used in agriculture.

- Comparison : Unlike this compound, alachlor’s amide group reduces reactivity compared to imines. The diethylphenyl substituents enhance lipophilicity, improving soil mobility in pesticidal applications.

2-Chloro-N,N-diethylethanamine (CAS 100-35-6) Structure: Chloroethylamine with diethylamino groups. Functional Group: Amine (NH). Applications: Intermediate in pharmaceutical synthesis. Comparison: The amine group offers nucleophilic reactivity, whereas the imine in the target compound may undergo electrophilic addition. The chlorine’s position on an ethyl chain (vs. ethen carbon) alters electronic effects.

Table 1: Substituent and Functional Group Comparison

Diphenyl-Substituted Analogues

Key Compounds:

(E)-2-(2-Chloro-4-(1,2-diphenylvinyl)phenoxy)-N,N-diethylethan-1-amine Structure: Chloro-substituted diphenylvinylphenoxy ethylamine. Functional Group: Amine (NH) with ether linkage. Applications: Pharmaceutical impurity or intermediate. Comparison: The diphenylvinyl group introduces steric bulk and π-π interactions, similar to the diphenyl groups in the target compound. However, the ether and amine functionalities diverge from the imine’s reactivity.

2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine hydrochloride Structure: Diphenylethenylphenoxy ethylamine hydrochloride. Functional Group: Amine hydrochloride. Applications: Research chemical. The chlorine on the phenyl ring (vs. ethen carbon) modifies electronic delocalization.

Electronic and Steric Effects

- Chlorine’s Role : In this compound, the chlorine on the ethen carbon withdraws electron density, polarizing the C=N bond and increasing electrophilicity. In contrast, chlorine on aromatic rings (e.g., alachlor) or alkyl chains (e.g., chloroethylamines) exerts inductive effects without directly activating the functional group .

- This contrasts with smaller substituents in alachlor or chloroethylamines, which favor faster kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.